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Scandine

Cat. No.: B12325887
M. Wt: 350.4 g/mol
InChI Key: JTSSMMKHJYRYEG-UHFFFAOYSA-N
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Description

Overview of Indole (B1671886) Alkaloids and the Melodinus Alkaloid Family in Natural Product Chemistry

Indole alkaloids are a large and structurally diverse group of natural products characterized by the presence of an indole nucleus. They are predominantly found in plants, particularly in the Apocynaceae, Rubiaceae, and Loganiaceae families. The biosynthetic precursor for the vast majority of these compounds is the amino acid tryptophan. The structural complexity of indole alkaloids ranges from simple derivatives to highly intricate, polycyclic systems, which has made them fascinating targets for chemical synthesis and valuable sources for drug discovery.

Within this broad class, the Melodinus genus (family Apocynaceae) is a rich source of structurally unique monoterpenoid indole alkaloids. researchgate.net Plants of this genus are distributed throughout Southeast Asia and have been used in traditional medicine for various purposes. Phytochemical investigations of Melodinus species have led to the isolation of a wide array of alkaloids, including those with aspidosperma, eburnamine, and scandine-type skeletons. nih.govresearchgate.net The chemical diversity within the Melodinus family is notable, with ongoing research continuing to uncover novel alkaloid structures, including various bisindole alkaloids where two monomeric units are linked. researchgate.netnih.gov This structural variety makes the Melodinus alkaloids a compelling subject for research in natural product chemistry.

Historical Context and Significance of this compound in Natural Product Isolation and Synthesis

A pivotal moment in the study of this compound was the first biomimetic synthesis reported by Hugel and Levy. Biomimetic synthesis, which seeks to mimic the proposed biosynthetic pathways of natural products, is a powerful strategy in organic synthesis. nih.gov The successful application of this approach to this compound not only provided a laboratory route to this complex molecule but also offered insights into its potential biogenesis. This work highlighted the ingenuity of nature's synthetic strategies and inspired further research into biomimetic approaches for other complex alkaloids. The synthesis of the core ring system of this compound has also been a target in the development of new synthetic methodologies, showcasing the compound's role as a benchmark for chemical synthesis. researchgate.net

Current Research Trajectories and Challenges in this compound Chemistry

Current research involving this compound and its relatives within the Melodinus family continues to evolve, driven by advances in analytical techniques and synthetic methodologies. A significant trajectory is the continued isolation and characterization of new alkaloids from various Melodinus species. Recent studies have reported the discovery of new this compound derivatives, such as 3-oxo-scandine from the roots of Melodinus henryi, and 14,15-dihydro-14β,15β-epoxy-10-hydroxythis compound and 15α-hydroxy-meloscandonine from the aerial parts of Melodinus hemsleyanus. nih.govnih.gov These discoveries expand the known chemical space of the Melodinus alkaloids and provide new avenues for biological activity screening.

The total synthesis of complex indole alkaloids like this compound remains a formidable challenge for organic chemists. nih.gov The construction of multiple stereocenters and the assembly of the intricate polycyclic framework require sophisticated synthetic strategies. nih.gov While the initial biomimetic synthesis was a landmark achievement, the development of more efficient and scalable synthetic routes is an ongoing area of research. Modern synthetic strategies often focus on cascade reactions and the development of novel catalysts to streamline the synthesis of these complex natural products. nih.gov

Furthermore, understanding the biosynthesis of this compound and other Melodinus alkaloids is a key research frontier. Elucidating the enzymatic machinery responsible for constructing these complex molecules could open the door to their production through metabolic engineering in microbial hosts. nih.govnih.govresearchgate.net This approach offers a potentially more sustainable and scalable source of these compounds compared to isolation from often rare plant sources or lengthy total syntheses. Future research will likely focus on identifying and characterizing the genes and enzymes of the this compound biosynthetic pathway, which could enable the production of novel, "unnatural" alkaloids with potentially enhanced biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22N2O3 B12325887 Scandine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-19-9-6-11-23-12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)26-2/h3-9,16H,1,10-13H2,2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSSMMKHJYRYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=CC=CC=C5NC2=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence, Isolation, and Chemotaxonomic Context of Scandine

Botanical Sources and Geographic Distribution of Scandine-Producing Species

This compound has been identified in several plant species, with a notable concentration in the genus Melodinus. These species are predominantly found in tropical and subtropical regions.

This compound is notably isolated from the herbs of Melodinus khasianus. chemfaces.combioquote.com It is also found in the twigs and leaves of Melodinus suaveolens. chemfaces.commedchemexpress.comabmole.com Melodinus fusiformis is another reported source of this compound. cymitquimica.comnp-mrd.org Beyond these, (+)-scandine has been detected in other Melodinus species such as M. hemsleyanus, M. henryi, and M. scandens, as well as in species belonging to the genus Kopsia. np-mrd.orgbioline.org.br

The genus Melodinus is widely distributed in tropical and subtropical Asia and Australia, with approximately 11 species found in Southern China. bioline.org.brscirp.orgresearchgate.net Uncaria species, including Uncaria laevigata, are primarily found in tropical regions of Asia, Africa, and South America. researchgate.netresearchgate.net

Here is a summary of known plant sources of this compound:

GenusSpeciesPlant Part
MelodinussuaveolensTwigs and leaves
MelodinuskhasianusHerbs, Stem bark
MelodinusfusiformisLeaves and twigs
MelodinushemsleyanusNot specified
MelodinushenryiNot specified
MelodinusscandensNot specified
Kopsiasp.Not specified
Uncarialaevigata95% ethanol (B145695) extract

The isolation of alkaloids, including this compound, from Melodinus suaveolens typically involves extraction from plant material followed by various chromatographic techniques. A reported method for isolating alkaloids from the twigs and leaves of M. suaveolens involved extracting the air-dried plant material with 95% EtOH at room temperature. clockss.org The resulting solution was concentrated under reduced pressure to yield a residue. clockss.org This residue was then suspended in water and successively partitioned with petroleum ether, EtOAc, and n-BuOH. clockss.org Further purification steps, often employing spectroscopic methods such as NMR and MS, are then utilized to elucidate the structures of isolated compounds, including this compound and its derivatives. chemfaces.commedchemexpress.comclockss.orgnih.govacs.orgresearchgate.netacs.orgnih.gov

This compound and related alkaloids have been identified in other Melodinus species through similar phytochemical investigations. This compound has been isolated from Melodinus khasianus. chemfaces.combioquote.com Studies on M. fusiformis have also reported the presence of this compound cymitquimica.comnp-mrd.org, along with other indole (B1671886) alkaloids, including unprecedented monoterpenoid indole alkaloid adducts and dimers. nih.govnih.govtandfonline.comtandfonline.com The identification of these alkaloids relies heavily on detailed spectroscopic analysis, including 1D and 2D NMR, MS, and sometimes X-ray diffraction analysis. nih.govnih.gov

The occurrence of this compound-type alkaloids is not strictly limited to the genus Melodinus. A recent study reported the isolation of a new alkaloid named this compound Z from the 95% ethanol extract of Uncaria laevigata, a plant belonging to the Rubiaceae family. researchgate.netnih.govtandfonline.comfigshare.com This compound was described as a this compound-type alkaloid. researchgate.netnih.govtandfonline.comfigshare.com This discovery suggests that structural motifs related to this compound can be found in other plant genera and families, potentially indicating similar biosynthetic pathways or convergent evolution. The genus Uncaria is known to contain various indole and oxindole (B195798) alkaloids. researchgate.netresearchgate.netjksus.org

Chemotaxonomic Implications of this compound and its Analogues within Apocynaceae and Related Plant Families

The presence and distribution of this compound and its analogues hold chemotaxonomic significance within the Apocynaceae family and can provide insights into the relationships with related plant families like Rubiaceae. The genus Melodinus is recognized as a rich source of monoterpenoid indole alkaloids, which are biosynthesized from the precursors tryptophan and secologanin (B1681713). bioline.org.brclockss.orgresearchgate.net this compound itself is a monoterpenoid indole alkaloid, and its consistent isolation from multiple Melodinus species supports its role as a chemotaxonomic marker for this genus.

The diversity of indole alkaloids within Melodinus, including various structural types like aspidospermine-type and monoterpenoid quinolone-type alkaloids, further highlights the genus's distinct phytochemical profile. researchgate.netresearchgate.net The identification of bisindole alkaloids with an aspidosperma-scandine linkage in Melodinus suaveolens indicates the complexity of alkaloid biosynthesis within the genus and the structural relationships between different alkaloid classes. chemfaces.comacs.orgnih.gov

The discovery of this compound-type alkaloids in Uncaria laevigata (Rubiaceae) is particularly interesting from a chemotaxonomic perspective. While both Apocynaceae and Rubiaceae are known producers of monoterpenoid indole alkaloids derived from strictosidine (B192452) researchgate.netresearchgate.net, the specific occurrence of this compound-type structures in both families might suggest shared evolutionary history of alkaloid biosynthesis pathways or instances of convergent evolution driven by similar ecological pressures. Further comparative studies on the alkaloid profiles and biosynthetic pathways in Melodinus and Uncaria species could provide deeper insights into these chemotaxonomic relationships.

Biosynthetic Pathways and Precursor Studies of Scandine

Elucidation of Tryptophan-Derived Biosynthetic Routes to Indole (B1671886) Alkaloids

Indole alkaloids represent a large and diverse class of natural products characterized by the presence of an indole structural moiety. wikipedia.orgnih.govuomustansiriyah.edu.iq Their biosynthesis universally begins with L-tryptophan. wikipedia.orgnih.govontosight.aifishersci.atyoutube.comnih.gov Tryptophan itself is synthesized through the shikimic acid pathway. nih.gov

A crucial early step in the biosynthesis of many indole alkaloids is the decarboxylation of tryptophan to form tryptamine. wikipedia.orgnih.govyoutube.comuomustansiriyah.edu.iq Tryptamine then serves as a key intermediate, often undergoing condensation reactions with other precursors, such as secologanin (B1681713) in the case of monoterpenoid indole alkaloids. wikipedia.orgontosight.aiyoutube.com This condensation typically yields strictosidine (B192452), a central intermediate for a vast number of complex indole alkaloids. wikipedia.orgontosight.aiyoutube.com

Proposed Biosynthetic Genesis of the Melodan Skeleton from Tabersonine (B1681870) Precursors

Research suggests that the melodan skeleton, the core structure found in Scandine and related Melodinus alkaloids, is hypothesized to emerge from a rearrangement of the more common Aspidosperma alkaloid, tabersonine. nih.govcaltech.edu Tabersonine is a monoterpenoid indole alkaloid derived from strictosidine. researchgate.netuniprot.org

Several studies have explored the chemical feasibility of converting tabersonine derivatives into the melodan framework. Proposed mechanisms involve rearrangement processes, potentially initiated by enzymatic transformations. nih.gov One hypothesis suggests a pinacol-type shift in a system related to a tabersonine derivative could lead to the this compound structure. nih.gov Another described process involves a high-temperature rearrangement potentially proceeding through an aziridine (B145994) intermediate. nih.gov While these studies often involve chemical synthesis approaches to mimic proposed biosynthetic steps, they provide valuable insights into the potential rearrangements occurring in vivo. nih.govacs.orgnih.gov

Enzymatic Transformations and Rearrangements in the this compound Biosynthetic Cascade

The conversion of tabersonine or a related precursor to this compound involves a cascade of enzymatic transformations and molecular rearrangements. While specific enzymes directly catalyzing the key rearrangement to the melodan skeleton in the this compound pathway have not been fully elucidated, the biosynthesis of other indole alkaloids from precursors like tabersonine involves a series of enzymatic steps including hydroxylations, methylations, epoxidations, and reductions. researchgate.netmdpi.comnih.gov

The complex and congested nature of the melodan skeleton, particularly the presence of contiguous stereogenic centers and quaternary carbons in this compound, suggests that these transformations are likely catalyzed by highly specific enzymes capable of controlling the stereochemistry and facilitating intricate rearrangements. nih.govcaltech.edunih.gov Studies on the synthesis of Melodinus alkaloids have explored various chemical reactions, including radical-mediated cycloaddition and palladium-catalyzed cycloaddition, which might draw parallels to enzymatic processes in nature. nih.govcaltech.edu

Biosynthetic Interrelationships of this compound with other Melodinus Alkaloids (e.g., Meloscine)

This compound is considered a key intermediate and the believed biosynthetic precursor to other alkaloids found in Melodinus species, including meloscine (B1212257) and epimeloscine. nih.govcaltech.edu The conversion of this compound to meloscine is hypothesized to occur via a decarboxymethylation step. nih.gov

The presence of this compound, meloscine, and other related alkaloids within the same plant genus, Melodinus, supports a close biosynthetic relationship. nih.govresearchgate.net Understanding the biosynthetic pathway to this compound is therefore crucial for elucidating the complete network of Melodinus alkaloid biosynthesis and their interconversions.

Chemical Synthesis and Advanced Methodologies for Scandine Construction

Total Synthesis Approaches to the Scandine Molecular Framework

Total synthesis efforts towards this compound and its core structure have explored different synthetic disconnections and key bond-forming reactions. These approaches aim to build the pentacyclic framework with control over the multiple stereocenters.

Palladium-Catalyzed Cycloaddition Strategies for the this compound Core Assembly

Palladium-catalyzed cycloaddition reactions, particularly the (3+2) cycloaddition of vinylcyclopropanes with suitable partners, have been employed as a strategy for rapidly assembling the cyclopentane (B165970) core of the Melodinus alkaloids, including this compound. One approach involves the palladium-catalyzed intermolecular (3+2) cycloaddition between a vinylcyclopropane (B126155) and a β-nitrostyrene. nih.govnih.govcaltech.edu This reaction can efficiently construct the tetracyclic ABCD ring system of the Melodinus alkaloids. nih.govcaltech.edu

Research has explored the use of both monovinylcyclopropanes and 1,1-divinylcyclopropanes in this strategy. nih.govcaltech.edu For instance, a monovinylcyclopropane was successfully utilized in a palladium-catalyzed (3+2) cycloaddition with a nitrostyrene (B7858105) derivative, providing a tricycle that represents an advanced precursor to this compound. nih.gov While this approach demonstrated the potential for rapid core assembly, challenges remained in establishing the correct stereochemistry at certain centers and completing the synthesis, such as the closure of the E ring. nih.govcaltech.edu

Intramolecular Cycloaddition Reactions in the Synthesis of this compound Scaffolds

Intramolecular cycloaddition reactions offer a powerful means to construct cyclic systems and have been investigated for the synthesis of this compound scaffolds. One such strategy involves the intramolecular dipolar cycloaddition of azomethine ylides. beilstein-journals.orgmdpi.com This can be set up through a cascade reaction sequence initiated by the condensation of an aldehyde with an amine, followed by cyclization and in situ formation of an azomethine ylide which then undergoes intramolecular cycloaddition with a tethered alkene. beilstein-journals.orgmdpi.com This methodology has been applied to the synthesis of the fused tricyclic ring system found in the core of both meloscine (B1212257) and this compound, often proceeding with high stereochemical control. beilstein-journals.orgmdpi.com

Another intramolecular cycloaddition approach involves the use of metal-catalyzed carbenoid cyclization/cycloaddition cascades. Model studies approaching the synthesis of this compound have explored Cu(II)- or Rh(II)-catalyzed reactions of α-diazo indolo amido esters. researchgate.netacs.orgnih.gov These reactions can generate reactive intermediates, such as benzo[c]furans, which subsequently undergo intramolecular [4+2] cycloaddition across a tethered π-bond. researchgate.netacs.orgnih.gov While this method has shown promise for constructing relevant cyclic systems, the geometric requirements for the intramolecular cycloaddition can impose restrictions, highlighting the importance of substrate design for successful cyclization. researchgate.netacs.org

Cascade Reaction Sequences for Stereoselective this compound Core Construction

Cascade reactions, also known as domino or tandem reactions, are sequences of consecutive reactions where each step creates the reactive intermediate for the next, without isolation of intermediates. wikipedia.orgrsc.org These strategies are highly valuable for the efficient and stereoselective construction of complex molecular architectures like the this compound core.

As mentioned in the previous section, the intramolecular dipolar cycloaddition of azomethine ylides, initiated by condensation and cyclization, is a notable example of a cascade sequence applied to the synthesis of the this compound core. beilstein-journals.orgmdpi.com This method allows for the rapid assembly of the fused tricyclic system with control over stereochemistry at the ring junctions. beilstein-journals.orgmdpi.com

Another cascade approach involves a tandem conjugate addition followed by a [3+2] nitronate cycloaddition. This strategy has been successfully employed in the synthesis of the pentacyclic core of (±)-scandine. illinois.eduillinois.eduscilit.comacs.orgacs.orgacs.org This sequence can provide advanced bicyclic intermediates with high chemical yield, although the diastereoselectivity at certain centers may be modest, requiring further steps for stereochemical refinement. illinois.edu

Tandem Nitroalkene Conjugate Addition and Cycloaddition Methodologies

Tandem nitroalkene conjugate addition and subsequent cycloaddition reactions have been specifically utilized for the synthesis of the this compound core. This strategy typically involves the conjugate addition of a nucleophile to a nitroalkene, generating a nitronate intermediate, which then undergoes an intramolecular [3+2] cycloaddition. illinois.eduillinois.eduscilit.comacs.orgacs.orgacs.org

Amide-Assisted Intramolecular Annulation Reactions for this compound Analogs

A highly diastereoselective intramolecular [3+2] annulation via the ring-opening of a cyclopropane (B1198618) diester derivative has been reported, leading to the construction of the tricyclic dihydroquinolinone core found in (±)-scandine. rsc.org The presence of an amide linker was found to have a beneficial effect on the cyclopropane ring-opening, enabling the stereoselective construction of the tricyclic core, including contiguous stereogenic centers and all-carbon quaternary centers, in a single step. rsc.org This highlights the strategic utility of the amide group in controlling the reactivity and stereoselectivity of the annulation process.

Strategic Utilization of Donor-Acceptor Cyclopropanes in this compound Synthesis

Donor-acceptor cyclopropanes (DACs) are strained-ring systems that can undergo ring-opening to generate reactive 1,3-dipoles, making them valuable intermediates in organic synthesis, particularly for cycloaddition reactions. caltech.eduresearchgate.netnih.govcaltech.eduacs.org Their strategic utilization has been explored in approaches toward the synthesis of the this compound core.

One strategy involves the use of DACs in palladium-catalyzed (3+2) cycloadditions with unsaturated compounds like nitrostyrenes to assemble cyclic systems. nih.govnih.govcaltech.educaltech.edu As discussed in Section 4.1.1, the palladium-catalyzed (3+2) cycloaddition of vinylcyclopropanes, a type of DAC, with β-nitrostyrenes has been applied to construct the cyclopentane core of the Melodinus alkaloids, including this compound. nih.govnih.govcaltech.edu

Furthermore, DACs have been employed in Lewis acid-mediated cycloadditions to synthesize various carbocyclic and heterocyclic scaffolds. caltech.eduresearchgate.netnih.govcaltech.eduacs.org While the direct application of all types of DAC cycloadditions specifically for the complete total synthesis of this compound might still be an area of ongoing research, their ability to generate reactive intermediates and participate in stereoselective cycloadditions makes them powerful building blocks for constructing the complex ring systems present in the this compound molecular framework. caltech.eduresearchgate.netnih.govcaltech.eduacs.org Efforts have been made to synthesize and apply highly functionalized donor-acceptor cyclopropanes towards the synthesis of the Melodinus alkaloids, including this compound. nih.gov

Investigation of Key Intermediates and Reaction Mechanisms in this compound Synthesis

Understanding the transient species and the step-by-step molecular transformations that occur during a reaction is crucial for optimizing synthetic routes and developing new methodologies. Mechanistic studies provide insights into the factors governing reactivity, selectivity, and stereochemical outcomes. In the context of this compound synthesis, investigations into intermediates such as palladium(II) allyl species, copper carbenoids, azomethine ylides, and aziridines have been particularly informative.

Mechanistic Studies of Palladium(II) Allyl Species in Cycloaddition Reactions

Palladium-catalyzed reactions, particularly those involving palladium(II) allyl intermediates, have been employed in the synthesis of cyclic systems relevant to the this compound core. These reactions often proceed via the oxidative addition of a palladium(0) catalyst to an allylic electrophile, generating a π-allyl palladium(II) species. caltech.edunih.gov This intermediate can then undergo nucleophilic attack, often at one of the allyl termini, leading to the formation of a new carbon-carbon bond and regeneration of the palladium(0) catalyst. caltech.eduuwindsor.ca

In the context of cycloaddition reactions, palladium(II) allyl species can participate in processes that construct rings found in the this compound structure. For instance, a proposed mechanism for a palladium-mediated cycloaddition involves the C-C bond cleavage of a vinylcyclopropane to form a palladium(II) allyl species. caltech.edu A pendent nucleophile, such as a malonate anion, can then react with a conjugate acceptor, followed by a ring closure to form a cyclopentane product and regenerate the palladium(0) catalyst. caltech.edu

Mechanistic studies have explored the factors influencing the regioselectivity and stereoselectivity of nucleophilic attack on the palladium(II) allyl intermediate. The nature of the ligands on palladium, the structure of the allyl system, and the characteristics of the nucleophile all play significant roles. nih.govuwindsor.ca For soft nucleophiles, attack often occurs at the least-substituted position of the allyl system. caltech.edu The electron deficiency of certain functionalities, such as cyclopropane diesters, has been shown to be critical for achieving enantioselectivity in palladium-catalyzed cycloadditions, potentially by rendering a non-stereoselective conjugate addition step reversible. caltech.edu

Data from studies on palladium-catalyzed allylic alkylation (AAA) reactions highlight the influence of reaction conditions and substrate structure on stereochemical outcomes. Observations regarding the effect of pH, olefin geometry, and substitution patterns on enantiomeric excess (ee) and absolute configuration have suggested mechanisms involving the cyclization of more reactive π-allyl palladium diastereomeric intermediates as the enantiodiscriminating step under Curtin-Hammett conditions. nih.gov

Role of Copper Carbenoid Intermediates in Indole (B1671886) Alkaloid Annulation

Copper carbenoid intermediates have proven valuable in the construction of cyclic systems present in indole alkaloids, including approaches towards the this compound skeleton. researchgate.netlibretexts.orgresearchgate.netmdpi.comrsc.org These highly reactive species are typically generated from diazo compounds in the presence of copper catalysts. libretexts.orgmdpi.com

In the context of indole alkaloid synthesis, copper carbenoids can be involved in annulation reactions, which are processes that build new rings onto an existing molecular framework. Model studies related to this compound synthesis have investigated copper-catalyzed carbenoid cyclization/cycloaddition cascades of alpha-diazo indolo amido esters. researchgate.net The reaction is proposed to proceed via the initial generation of a copper carbenoid intermediate, which undergoes cyclization onto an adjacent carbonyl group to form a reactive benzo[c]furan. researchgate.net This intermediate can then participate in a subsequent [4+2]-cycloaddition reaction with a tethered pi-bond. researchgate.net

Research into copper carbenoid chemistry has explored their involvement in various transformations, including cyclopropanation and C-H insertion reactions. libretexts.orgmdpi.com Intramolecular cyclopropanation reactions mediated by copper carbenoids have been utilized to generate cyclic structures. libretexts.org The selectivity of these reactions can be influenced by the catalyst and the structure of the diazo compound and the substrate. libretexts.orgmdpi.com

Computational studies have provided insights into the mechanisms of copper-catalyzed reactions involving carbenoids, such as the ortho-selective C-H functionalization of naphthols with alpha-diazoesters. mdpi.com These studies can help elucidate the transition states and intermediates involved, contributing to the rational design of catalytic systems for indole alkaloid synthesis. mdpi.com

Azomethine Ylide and Aziridine (B145994) Intermediates in Stereoselective Cyclizations

Azomethine ylides and aziridine intermediates are important reactive species that can be employed in stereoselective cyclization reactions for the construction of nitrogen-containing heterocycles found in complex molecules like this compound. researchgate.netrsc.orgorganic-chemistry.orgmdpi.comnih.govresearchgate.netrsc.orgnih.govresearchgate.net

Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, such as the condensation of alpha-amino acids or esters with carbonyl compounds, followed by decarboxylation or deprotonation. mdpi.comresearchgate.netrsc.orgnih.govresearchgate.net These ylides readily undergo [3+2] cycloaddition reactions with dipolarophiles, such as olefins, to form five-membered rings, particularly pyrrolidines. researchgate.netmdpi.comresearchgate.netrsc.orgnih.govresearchgate.net Intramolecular versions of these cycloadditions are powerful tools for constructing polycyclic frameworks with control over multiple stereocenters. researchgate.netresearchgate.netresearchgate.net

Studies on azomethine ylide chemistry have explored different methods for their generation and the factors influencing the diastereo- and enantioselectivity of their cycloaddition reactions. mdpi.comresearchgate.netrsc.orgnih.govresearchgate.net Computational studies have been used to investigate the mechanisms and selectivities of these cycloadditions, providing a deeper understanding of the transition states involved. mdpi.comrsc.orgnih.govresearchgate.net

Aziridines, three-membered nitrogen-containing rings, are also valuable intermediates in organic synthesis due to their inherent ring strain, which makes them susceptible to ring-opening reactions that can be exploited for functionalization. researchgate.netrsc.orgorganic-chemistry.orgnih.gov Aziridines can be synthesized through various methods, including the aziridination of olefins catalyzed by transition metals or mediated by other reagents. rsc.orgorganic-chemistry.orgnih.gov

In the context of complex molecule synthesis, aziridines can serve as precursors to other nitrogen-containing ring systems. Mechanistic studies on aziridine formation and ring-opening reactions have revealed various pathways, including those involving stepwise addition of nitrene species to olefins or ring opening to generate zwitterionic intermediates that can undergo subsequent reactions. researchgate.netrsc.org The stereochemical outcome of reactions involving aziridine intermediates is often influenced by the reaction conditions and the substituents on the aziridine ring. researchgate.netorganic-chemistry.org

Chemical Derivatization, Analogue Synthesis, and Structure Activity Relationship Sar Investigations

Targeted Chemical Modifications and Synthesis of Scandine Analogues

The synthesis of this compound and its analogues often involves complex cascade and cycloaddition reactions to construct the characteristic pentacyclic core. Approaches have explored tandem conjugate addition/[3+2] nitronate cycloaddition to build the bicyclic intermediate. illinois.edu Intramolecular Heck cyclization has been employed to construct additional rings and establish vicinal quaternary centers. illinois.edu Reductive amination can be used for the final ring closure. illinois.edu

Another strategy involves palladium-catalyzed formal [3+2] cycloaddition of a vinyl cyclopropane (B1198618) and a β-nitrostyrene to assemble the central cyclopentane (B165970) core. caltech.edu Efforts have also focused on the synthesis and application of 1,1-divinylcyclopropanes in formal [3+2] cycloaddition reactions as a route towards the this compound core. caltech.educaltech.edunih.gov The use of monovinylcyclopropanes has also been explored for the preparation of tetracyclic precursors to this compound via palladium-catalyzed [3+2] cycloaddition. nih.gov Challenges in these synthetic routes often include achieving E ring closure by benzylic C–H insertion and installing the C(20) vinyl group. nih.gov

Radical [3+2]-divinylcyclopropane annulation cascades have been extended to synthesize analogues of the meloscine (B1212257)/epimeloscine core structure, which is related to this compound. nih.gov These approaches allow for the construction of the core C ring and adjacent bonds. nih.gov Subsequent transformations of advanced intermediates can introduce variations in the B-ring (lactam) N-substituents. nih.gov

Intramolecular dipolar cycloaddition reactions of azomethine ylides, generated in situ from the reaction of aldehydes with amines, have been investigated as a method to synthesize the core ring system of alkaloids like this compound and meloscine. beilstein-journals.orgresearchgate.net This cascade reaction sequence can rapidly build complexity and form fused tricyclic products with high stereochemical control. beilstein-journals.orgresearchgate.net

Model studies using Cu(II)- or Rh(II)-catalyzed carbenoid cyclization/cycloaddition cascades of α-diazo indolo amido esters have been carried out as an approach to the this compound alkaloid. biocrick.comchemfaces.com This involves the generation of a reactive benzo[c]furan intermediate that undergoes a subsequent [4+2]-cycloaddition. biocrick.comchemfaces.com

Derivatization Pathways: Chemical Conversion of this compound to Related Natural Products

This compound is hypothesized to be a biosynthetic precursor to other Melodinus alkaloids, including meloscine and epimeloscine. nih.govcaltech.educaltech.edu The conversion of this compound to meloscine was demonstrated by Bernauer and coworkers in 1969. caltech.edu This conversion can be achieved through treatment with 3N H₂SO₄ or NaOMe/MeOH. caltech.edu This transformation involves a decarboxymethylation process. nih.gov While the conversion of this compound to meloscine has been accomplished, the synthesis of other members of the Melodinus natural product family directly from this compound has been less explored. caltech.edu

Proposed synthetic strategies often aim to synthesize this compound first, with the intention of then using it as a precursor to access related dihydroquinolinone natural products. caltech.edunih.gov This highlights the central role of this compound in the biosynthetic pathway and as a potential synthetic intermediate for accessing structural diversity within the Melodinus alkaloid family.

Structure-Activity Relationship (SAR) Studies of this compound-Type Alkaloids

Structure-Activity Relationship (SAR) studies are crucial for understanding how variations in the chemical structure of this compound and its analogues affect their biological activities. wikipedia.orggardp.orgcollaborativedrug.com These studies aim to identify the specific structural determinants responsible for observed biological effects. gardp.org

Elucidation of Structural Determinants for In Vitro Biological Observations

Research on Melodinus alkaloids, including those with an aspidosperma-scandine linkage, has revealed that some of these bisindole alkaloids exhibit cytotoxic activity against human cancer cell lines in low micromolar concentrations. biocrick.comchemfaces.comnih.govacs.org For instance, melosuavines A-C, which possess an aspidosperma-scandine linkage, were isolated from Melodinus suaveolens and showed cytotoxicity. biocrick.comchemfaces.comnih.govacs.org

Analysis of this compound Linkages in Bisindole Alkaloid Architectures

Bisindole alkaloids from Melodinus species often feature a this compound unit linked to another indole (B1671886) alkaloid unit. researchgate.netbiocrick.comchemfaces.comnih.govacs.orgresearchgate.net Common linkages include aspidosperma-scandine and this compound-scandine skeletons. researchgate.netresearchgate.net Melosuavines A-C are examples of bisindole alkaloids with an aspidosperma-scandine linkage. biocrick.comchemfaces.comnih.govacs.org Meloyine II is reported to have a this compound-scandine skeleton. researchgate.netresearchgate.net

Design Principles for Novel this compound-Inspired Chemical Entities

The complex structure and observed biological activities of this compound and its bisindole derivatives serve as inspiration for the design of novel chemical entities. ucsb.edu Design principles for this compound-inspired compounds would likely focus on retaining key structural features of the this compound core while introducing modifications to optimize desired biological properties and potentially improve pharmacokinetic profiles.

Given the cytotoxicity observed in some this compound-containing bisindole alkaloids, designing novel entities might involve synthesizing simplified this compound analogues or incorporating the this compound core into new molecular scaffolds. biocrick.comchemfaces.comnih.govacs.org SAR insights from studies on this compound-type alkaloids and other indole alkaloids can guide the selection of functional groups and substitution patterns that are likely to enhance activity or selectivity. gardp.orgcollaborativedrug.commdpi.com

Modern drug design strategies, including de novo design and computational methods, can be applied to generate novel this compound-inspired structures. schrodinger.comchemrxiv.orgpatsnap.com These approaches can explore vast chemical spaces and predict the potential biological activity of newly designed molecules based on established SAR principles and predictive models. collaborativedrug.comschrodinger.comchemrxiv.orgpatsnap.comoecd.org The goal is to create compounds that retain the beneficial bioactivity of the natural products while potentially overcoming limitations such as complex synthesis or undesirable properties.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound12082288
Meloscine6435057
Epimeloscine6435058
Melosuavine ANot readily available in search results
Melosuavine BNot readily available in search results
Melosuavine CNot readily available in search results
Meloyine IINot readily available in search results
TenuicausineNot readily available in search results
Melodinine JNot readily available in search results
MeloscandonineNot readily available in search results
Tabersonine (B1681870)107815
Lycorine10491
2-epi-LycorineNot readily available in search results
Pancratistatin6441012

Interactive Data Table Example (Illustrative based on search findings):

Mechanistic Investigations of Scandine S Biological Effects Pre Clinical and in Vitro Focus

In Vitro Cellular Pathway Modulation by Scandine and its Derivatives

In vitro studies provide valuable insights into how this compound and related compounds interact with cellular processes at a fundamental level. This includes examining their impact on cell proliferation, programmed cell death, and inflammatory responses.

Evaluation of Cellular Growth Modulation and Apoptosis Induction Mechanisms in Cell Lines

Investigations into the effects of this compound and its derivatives on cellular growth and the induction of apoptosis have been conducted in various cell lines. Some studies have focused on bisindole alkaloids with an aspidosperma-scandine skeleton, isolated from plants like Melodinus cochinchinensis. For instance, compounds such as epi-scandomelonine and epi-scandomeline have demonstrated cytotoxic activity against MOLT-4 cells, with reported IC50 values of 5.2 μM and 1.5 μM, respectively. researchgate.net While the direct mechanisms for this compound itself in these specific cell lines are not explicitly detailed in the provided results, related compounds with similar structural elements show a capacity to modulate cell viability.

Other studies on plant-derived alkaloids, including those mentioned in the context of colorectal cancer research, have explored the induction of apoptosis and cell cycle arrest in cell lines like HCT116. researchgate.net These compounds, such as axidimins C and D, have shown significant cytotoxic effects on HCT116 cells and were found to induce G2/M phase arrest by downregulating cyclin B1 and cdc2 expression. researchgate.net Subsequently, they promoted apoptosis by modulating Bax and Bcl-2 levels and enhancing p38 MAPK expression. researchgate.net While these findings pertain to related alkaloids, they illustrate potential mechanisms that could be relevant to this compound and its derivatives, involving the modulation of cell cycle regulatory proteins and key apoptotic markers like Bax and Bcl-2, as well as signaling pathways such as p38 MAPK. researchgate.net

Molecular Basis of Anti-Inflammatory Activities in Cellular Models

The anti-inflammatory potential of compounds structurally related to this compound has been investigated in cellular models, particularly in lipopolysaccharide (LPS)-induced macrophages like RAW 264.7 cells. Studies on bisindole alkaloids from Melodinus cochinchinensis, including melokhanine K and meloyine II, have shown potent inhibitory activity on the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in LPS-induced RAW 264.7 macrophages. researchgate.net

Further research on the total alkaloid extract from Melodinus cochinchinensis (MCTA), which contains aspidospermine- and quinolone-type alkaloids as major components, demonstrated a significant decrease in the production of NO, IL-1β, IL-6, and TNF-α in LPS-induced RAW 264.7 macrophages. researchgate.net The study indicated that MCTA inhibited the phosphorylation of ERK1/2, JNK, and p38 MAPK, suppressed NF-κB transcriptional activation, and improved PPAR-γ expression, highlighting the involvement of the NF-κB and MAPK signaling pathways in their anti-inflammatory effects. researchgate.net While these studies focus on extracts and related alkaloids, they provide a framework for understanding the potential molecular targets and pathways through which this compound and its derivatives might exert anti-inflammatory effects, primarily involving the modulation of key inflammatory signaling cascades.

Analysis of Vasodilatory Activity and Cardiocerebrovascular Mechanisms in Isolated Tissues or Cells

Research has explored the effects of compounds, including a triterpenoid (B12794562) referred to as "this compound A1," isolated from Uncaria laevigata, on vasodilatory activity and cardiocerebrovascular mechanisms in vitro. researchgate.nettandfonline.com One specific compound (referred to as compound 2), also isolated from Uncaria laevigata, exhibited strong diastolic cardio-cerebrovascular activity in both basilar artery (BA) and cardiac artery (CA) isolated from rats, with EC50 values of 9.22 μM and 14.65 μM, respectively. tandfonline.com this compound A1 itself also showed certain diastolic cardio-cerebrovascular activity. researchgate.nettandfonline.com

Further mechanistic investigations using network pharmacology and molecular docking suggested that the diastolic cardio-cerebrovascular activity of compound 2 was most correlated with the Ras signaling pathway. researchgate.nettandfonline.com Molecular docking studies indicated a strong binding activity with the target protein matrix metalloproteinase inhibitor-1 (TIMP1). researchgate.nettandfonline.com These findings suggest that certain compounds isolated alongside this compound A1 from natural sources may influence vascular function through specific signaling pathways and protein interactions.

The vasodilatory effects of other plant-derived compounds, such as Vindoline (an alkaloid structurally distinct from this compound but also found in the Apocynaceae family), have been observed in isolated rat renal arteries. chemfaces.com Vindoline was shown to dilate renal arteries in vitro through mechanisms potentially involving the inhibition of calcium entry, TEA+-sensitive potassium channels, or protein kinase pathways in vascular smooth muscle cells. chemfaces.com While not directly related to this compound, this illustrates the diversity of mechanisms by which natural products can influence vascular tone in isolated tissue preparations.

Molecular Targeting and Ligand-Receptor Interaction Studies

Understanding the specific molecular targets that this compound and its derivatives interact with is crucial for elucidating their biological activities. Computational approaches like network pharmacology and molecular docking play a significant role in predicting and analyzing these interactions.

Application of Network Pharmacology for Predicting Biological Targets of this compound

Network pharmacology is a valuable approach for predicting the potential biological targets of compounds by analyzing their relationships within complex biological networks. nih.govmdpi.commedsci.orgnih.govresearchgate.net This method integrates data from various sources, including compound-target databases and disease-related genes, to construct networks that can reveal the multi-target nature of a compound's action. nih.govmdpi.commedsci.orgnih.govresearchgate.net

While specific network pharmacology studies solely focused on predicting the targets of this compound were not prominently found in the provided results, this approach has been applied to investigate the mechanisms of action of other natural products and traditional medicines. For example, network pharmacology has been used to identify potential targets of compounds in the treatment of diseases like glioblastoma and gastric cancer, revealing crucial interacting hub genes and associated pathways. nih.govmdpi.com In the context of the vasodilatory activity of a compound isolated with this compound A1, network pharmacology indicated a correlation with the Ras signaling pathway. researchgate.nettandfonline.com These examples demonstrate the applicability of network pharmacology in predicting the biological targets and pathways influenced by natural compounds, a methodology that can be similarly applied to this compound to gain a broader understanding of its potential molecular interactions.

Molecular Docking and Simulation Studies of this compound with Identified Biological Receptors (e.g., TIMP1, PPARγ)

Molecular docking and simulation studies are computational techniques used to predict the binding affinity and interaction modes of a compound with specific biological receptors. These studies provide insights into the potential molecular targets and the nature of the ligand-receptor interactions.

In the context of the vasodilatory activity of a compound isolated alongside this compound A1, molecular docking was employed to confirm its binding activity with target proteins. researchgate.nettandfonline.com Specifically, molecular docking revealed a strong binding activity between this compound (compound 2) and matrix metalloproteinase inhibitor-1 (TIMP1), with a reported binding energy of -9.1 kcal/mol. tandfonline.com This suggests that TIMP1 could be a relevant molecular target mediating the observed vasodilatory effects. researchgate.nettandfonline.com

While direct molecular docking studies of this compound with PPARγ were not explicitly detailed in the provided search results, the modulation of PPARγ expression has been observed in cellular models treated with related alkaloid extracts. researchgate.net This suggests that PPARγ could be a potential target for this compound or its derivatives, warranting further investigation through molecular docking and simulation studies to understand the specific binding interactions.

Molecular docking is a widely used tool in natural product research to validate predicted targets from network pharmacology or to explore interactions with hypothesized receptors. mdpi.comresearchgate.net The strong binding affinity observed between compound 2 and TIMP1 serves as an example of how molecular docking can support experimental findings and provide a molecular basis for the observed biological activities.

Advanced Analytical and Spectroscopic Characterization Methodologies for Scandine Research

Spectroscopic Techniques for Scandine Structural Elucidation and Characterization

Spectroscopic methods are fundamental in determining the structure and characteristics of this compound, offering insights into its atomic connectivity, stereochemistry, and electronic transitions.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic compounds like this compound. Both ¹H NMR and ¹³C NMR are routinely used to determine the types and connectivity of atoms within the molecule. Analysis of chemical shifts, splitting patterns, and integration in ¹H NMR spectra provides information about the different proton environments and their relative numbers. caltech.edu ¹³C NMR spectroscopy reveals the carbon skeleton and the hybridization state of carbon atoms. caltech.edu

Advanced NMR techniques, such as two-dimensional (2D) NMR experiments, are crucial for assigning signals and establishing connectivities in complex molecules like this compound. These include:

¹H-¹H Correlation Spectroscopy (COSY): Identifies coupled protons, revealing adjacent hydrogen atoms and helping trace connectivity through the molecule's backbone. clockss.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons they are directly attached to, aiding in the assignment of carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, providing information about long-range connectivity and quaternary carbons. clockss.org

For instance, ROESY experiments have been used to deduce the relative stereochemistry of epoxy groups in this compound derivatives by showing correlations between specific protons, indicating their spatial orientation. clockss.org Published NMR data for this compound and its derivatives, including ¹H and ¹³C NMR chemical shifts, are often compared to literature values for identification and confirmation of known structures. clockss.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the accurate molecular weight of this compound and its derivatives, allowing for the confirmation of their elemental composition. caltech.eduwiley-vch.de HRMS measurements provide a highly precise mass-to-charge ratio ([M+H]⁺ or [M-H]⁻), which can be compared to the calculated mass based on the proposed molecular formula. This is particularly important for identifying novel compounds or confirming the identity of isolated natural products. publish.csiro.au

Coupled with fragmentation techniques, such as tandem mass spectrometry (MS/MS), HRMS can provide structural information by breaking down the molecule into characteristic fragments. Analysis of the fragmentation pattern helps to confirm the presence of specific substructures within the this compound molecule. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used ionization methods for this compound in HRMS analysis. caltech.eduwiley-vch.deresearchgate.netnih.gov HRESIMS (High-Resolution ESI-MS) is frequently employed in the isolation and structural elucidation of this compound-type alkaloids. researchgate.netnih.govacs.org

Application of X-ray Crystallography for Absolute Stereochemistry Determination of this compound and its Derivatives

X-ray crystallography is a powerful technique that provides a definitive three-dimensional structure of a crystalline compound, including the precise positions of atoms and bond lengths and angles. libretexts.orgwikipedia.org For chiral molecules like this compound, X-ray crystallography is the most reliable method for determining the absolute stereochemistry. publish.csiro.aucapes.gov.brnih.gov By analyzing the diffraction pattern produced when X-rays interact with the ordered crystal lattice, electron density maps are generated, from which the atomic positions can be determined. libretexts.orgwikipedia.org

The crystal structure and absolute configuration of (+)-Scandine hydrobromide, for example, have been determined using X-ray diffraction. publish.csiro.aucapes.gov.br This analysis confirmed the structure and provided detailed information about the molecular geometry, including bond lengths and planarity of certain segments. publish.csiro.au While obtaining suitable single crystals can be challenging, successful X-ray crystallographic studies on this compound and its derivatives provide unambiguous structural and stereochemical information that is crucial for confirming structures elucidated by other spectroscopic methods and for understanding the molecule's biological activity. acs.orgthieme-connect.com

Utilization of UV-Visible and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

UV-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores (functional groups that absorb UV or visible light) within the this compound molecule. researchgate.netunchainedlabs.comdenovix.commsu.edu The UV-Vis spectrum shows absorption maxima at specific wavelengths, which can provide information about the presence of aromatic rings, conjugated double bonds, or carbonyl groups characteristic of the indole (B1671886) alkaloid structure of this compound. clockss.orgclockss.orgsioc-journal.cn Comparing the UV-Vis spectrum of an isolated compound to that of known this compound standards can aid in identification.

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by measuring the vibrations of chemical bonds. caltech.eduthieme-connect.comacademie-sciences.fraps.org The IR spectrum displays characteristic absorption bands corresponding to specific functional groups, such as hydroxyl (O-H), amine (N-H), carbonyl (C=O), and carbon-carbon double bond (C=C) stretches. caltech.edunih.gov For example, IR spectra of this compound samples have been reported and compared to authentic samples for confirmation. publish.csiro.au

Raman Spectroscopy and Chiroptical Spectroscopy (e.g., ECD, ORD) in this compound Studies

Raman spectroscopy is another vibrational spectroscopic technique that complements IR spectroscopy. aps.orgresearchgate.net While IR measures changes in dipole moment during vibrations, Raman spectroscopy measures changes in polarizability. This can provide information about different molecular vibrations and functional groups. aps.org Although less commonly reported for this compound specifically compared to IR, Raman spectroscopy can offer additional structural insights.

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are particularly valuable for characterizing chiral molecules like this compound. clockss.orgclockss.org These methods measure the differential absorption or rotation of left and right circularly polarized light, which is dependent on the three-dimensional arrangement of atoms (stereochemistry). ECD spectra, which measure differential absorption in the UV-Vis range, are sensitive to the absolute configuration of chiral centers and the conformation of the molecule. clockss.orgresearchgate.net Comparing the experimental ECD spectrum of this compound or its derivatives to calculated spectra or to the spectra of compounds with known absolute configurations can help determine or confirm the absolute stereochemistry. clockss.orgclockss.orgresearchgate.net ORD, which measures the rotation of plane-polarized light as a function of wavelength, can also provide stereochemical information. The Cotton effects observed in CD spectra are particularly useful for this purpose. clockss.orgclockss.org

Chromatographic and Hyphenated Techniques for this compound Isolation, Purity Assessment, and Quantitative Analysis

Chromatographic techniques are essential for the isolation and purification of this compound from complex natural extracts or synthetic reaction mixtures. They are also used to assess the purity of isolated this compound and for its quantitative analysis.

Column chromatography, including silica (B1680970) gel and reverse-phase silica gel chromatography, is commonly used for the initial separation and purification of alkaloids from plant extracts containing this compound. nih.gov Thin-layer chromatography (TLC) is often used for monitoring the progress of chromatographic separations and for preliminary analysis of sample composition. publish.csiro.aunih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for further purification, purity assessment, and quantitative analysis of this compound. nih.govlookchem.comresearchgate.netacmec.com.cnacubiochem.com HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Various stationary phases (e.g., C₁₈) and mobile phase systems (e.g., mixtures of acetonitrile (B52724) and aqueous formic acid) are employed depending on the specific requirements of the separation. researchgate.net HPLC with UV detection is commonly used for purity assessment and quantitative analysis, as this compound's chromophores allow for UV detection. lookchem.comacmec.com.cn The purity of this compound samples is often determined by HPLC, with reported purities typically exceeding 97%. lookchem.comacmec.com.cn Chiral HPLC can be used to determine the enantiomeric purity of this compound samples. nih.gov

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry. LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) are powerful tools for the analysis of complex mixtures containing this compound. researchgate.net LC-MS allows for the separation of different compounds in a mixture by HPLC, followed by online mass spectrometric detection, providing molecular weight information for each separated component. researchgate.netresearchgate.netacs.org LC-MS/MS provides additional structural information through fragmentation, which is particularly useful for identifying and characterizing trace amounts of this compound or its related alkaloids in complex biological or environmental samples. researchgate.net HRESIMS-guided isolation, which combines high-resolution mass spectrometry with chromatographic separation, has been successfully applied to isolate this compound-type bisindole alkaloids. researchgate.netnih.govacs.org

Quantitative analysis of this compound can be performed using HPLC with appropriate detection methods (e.g., UV detection) or by using hyphenated techniques like LC-MS/MS, which can offer higher sensitivity and selectivity. researchgate.net Calibration curves prepared with known concentrations of this compound standards are used to determine the amount of this compound in a sample.

Data Tables

While specific quantitative data for this compound across all techniques is dispersed in the literature and often presented within the context of specific research studies on isolation or synthesis, the following table provides illustrative examples of the types of spectroscopic data reported for this compound and related compounds.

TechniqueType of Data ReportedExample Findings (Illustrative)
NMR ¹H NMR Chemical Shifts (δ), Multiplicity, IntegrationCharacteristic signals for aromatic protons, methyl and methylene (B1212753) groups, and protons near heteroatoms. caltech.edunih.gov
¹³C NMR Chemical Shifts (δ)Signals corresponding to different carbon environments, including carbonyl and olefinic carbons. caltech.edunih.gov
2D NMR Correlations (COSY, HMBC, ROESY/NOESY)Connectivities between protons and carbons, spatial proximity information for stereochemistry. clockss.orgclockss.org
HRMS Accurate Mass ([M+H]⁺ or [M-H]⁻)Observed mass matching calculated mass for the molecular formula. caltech.eduwiley-vch.depublish.csiro.au
Fragment Ions (MS/MS)Characteristic fragmentation patterns supporting structural features. wiley-vch.de
X-ray Crystallography Unit Cell Parameters, Space Group, Atomic CoordinatesPrecise 3D structure, bond lengths, bond angles, absolute configuration. publish.csiro.aucapes.gov.br
UV-Vis Absorption Maxima (λmax)Peaks indicative of chromophores like the indole ring system. clockss.orgclockss.orgsioc-journal.cn
IR Absorption Bands (cm⁻¹)Peaks corresponding to functional groups like C=O, N-H, C=C. caltech.edunih.gov
CD/ECD Cotton Effects (λ, Δε)Positive or negative Cotton effects at specific wavelengths, indicating absolute configuration. clockss.orgclockss.org
HPLC Retention Time (tR)Characteristic retention time under specific chromatographic conditions. lookchem.comresearchgate.netacmec.com.cn
Peak Area/HeightUsed for quantitative analysis based on calibration curves. researchgate.net
LC-MS/MS Parent Ion, Fragment Ions, Retention TimeIdentification and quantification in complex mixtures. researchgate.net

Detailed Research Findings

Research on this compound has utilized these techniques to achieve several key findings:

Structural Confirmation and Elucidation: Spectroscopic methods, particularly NMR and HRMS, have been extensively used to confirm the structure of this compound isolated from natural sources and to elucidate the structures of novel this compound derivatives. biocrick.comresearchgate.netnih.gov

Absolute Stereochemistry Determination: X-ray crystallography has definitively established the absolute configuration of (+)-Scandine hydrobromide, providing a crucial reference for stereochemical assignments of related compounds. publish.csiro.aucapes.gov.br Chiroptical spectroscopy, such as ECD, has also been applied to determine the absolute configuration of this compound and its derivatives. clockss.orgclockss.orgresearchgate.net

Purity Assessment: HPLC is routinely used to assess the purity of isolated and synthesized this compound samples, ensuring the reliability of biological assays and further experiments. lookchem.comacmec.com.cn

Identification in Complex Matrices: Hyphenated techniques like LC-MS/MS are valuable for identifying and characterizing this compound and related alkaloids present in complex plant extracts, even at low concentrations. researchgate.netnih.govresearchgate.netacs.org

Characterization of Derivatives: Spectroscopic techniques are vital for characterizing synthetic intermediates and products in the total synthesis of this compound and its analogs, confirming successful reaction outcomes and structural integrity. caltech.eduwiley-vch.denih.gov

These analytical and spectroscopic methodologies collectively provide a comprehensive toolkit for researchers working with this compound, enabling accurate structural characterization, purity control, and analysis in various research contexts.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a fundamental technique in the analysis and purification of natural products like this compound, which are often isolated from complex plant matrices. HPLC allows for the separation of compounds based on their differing interactions with a stationary phase and a mobile phase. This is particularly useful for separating polar or semi-polar compounds like alkaloids that are not readily amenable to gas chromatography without derivatization.

Analytical HPLC is employed to assess the purity of isolated this compound samples and to quantify its presence in extracts. acmec.com.cnlookchem.com Preparative HPLC, on the other hand, is used to isolate larger quantities of pure this compound from crude extracts for further structural characterization or biological testing.

Research on related alkaloids found in Melodinus species highlights the utility of HPLC in separating complex mixtures. For instance, studies on Melodinus moraei utilized preparative HPLC for the separation and purification of several compounds, including this compound itself. Analytical chiral HPLC has also been used in the synthesis of related compounds to measure enantiomeric ratios and resolve enantiomers. scispace.com

Suppliers often provide this compound with a specified purity determined by HPLC analysis, indicating its standard use as an analytical control or reference standard. acmec.com.cnlookchem.com Purity levels of >97% or >98% determined by HPLC are commonly reported. lookchem.com

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds. While this compound itself is a relatively high molecular weight alkaloid (Molecular Weight: 350.41 g/mol , Formula: C₂₁H₂₂N₂O₃) medchemexpress.com, its direct analysis by GC might be limited unless it can be converted into a volatile derivative.

GC is commonly coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) for the separation and identification of components in a mixture. nih.govscientificss.co.uk GC-MS is particularly powerful as it provides mass spectral data that can aid in compound identification. researchgate.netnih.gov

While direct applications of GC specifically for this compound were not prominently found in the search results, GC-MS has been used in the analysis of secondary metabolites in plant extracts, including those from Uncaria species, which also contain alkaloids. researchgate.net The application of GC to alkaloids generally involves derivatization techniques to increase their volatility and thermal stability. However, for compounds like this compound, which may be less volatile, HPLC and LC-MS are often preferred.

Research on related synthetic processes has mentioned GC analysis for monitoring reaction completion and purity of less complex intermediates, indicating the technique's role in synthetic studies that may ultimately lead to this compound. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly LC-tandem Mass Spectrometry (LC-MS/MS), are invaluable tools for the characterization of natural products like this compound, offering high sensitivity and specificity. measurlabs.comfrontiersin.org LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry. This is crucial for analyzing complex biological extracts and identifying compounds present at low concentrations.

LC-MS is widely used for metabolite profiling, allowing researchers to identify and quantify various compounds in a sample. chromatographyonline.com For alkaloids like this compound, LC-MS/MS in positive electrospray ionization (ESI) mode is a common approach, as alkaloids are typically basic and readily form positive ions. researchgate.netnih.gov The tandem MS (MS/MS) capability allows for fragmentation of parent ions, providing structural information that aids in unambiguous identification and differentiation of isomers. measurlabs.com

Studies on related aspidosperma-scandine type bisindole alkaloids isolated from Melodinus cochinchinensis have utilized High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data analysis for structural elucidation. researchgate.netnih.gov This demonstrates the importance of accurate mass measurements and fragmentation patterns obtained from MS techniques in characterizing complex alkaloid structures. LC/MS techniques have also been used in the initial analysis of plant extracts to guide further separation by HPLC. researchgate.net LC-MS/MS methods have been developed and validated for the quantitative measurement of other alkaloids in biological matrices, highlighting the applicability of this technique for pharmacokinetic studies or analysis in complex samples. nih.govlcms.cz

Advanced Elemental and Surface Analysis Techniques (e.g., for Catalytic Studies or Material Interactions)

Elemental analysis is a technique used to determine the elemental composition of a compound, typically confirming its empirical formula. For organic compounds like this compound (C₂₁H₂₂N₂O₃) medchemexpress.com, this usually involves combustion analysis to determine the percentages of carbon, hydrogen, and nitrogen. While specific elemental analysis data for isolated this compound samples were not detailed in the search results, elemental analysis is a standard method for confirming the purity and composition of synthesized or isolated organic compounds. Research on related synthetic routes has mentioned elemental analysis supporting the composition of reaction products. beilstein-journals.org

Surface analysis techniques, such as Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS), are primarily used to examine the surface morphology and elemental composition of solid materials. nanoscience-analytical.com These techniques are typically applied to materials science, heterogeneous catalysts, or solid samples rather than pure organic compounds in solution.

Given that this compound is a small organic molecule typically studied in solution or as a solid powder, standard surface analysis techniques are less directly applicable for its routine characterization compared to spectroscopic and chromatographic methods. However, if this compound were to be studied in the context of material interactions, such as its adsorption onto a surface, its incorporation into a matrix, or its role in heterogeneous catalysis, then surface analysis techniques like SEM-EDS or potentially X-ray Photoelectron Spectroscopy (XPS) could provide valuable information about its distribution, chemical state, and interaction with the material surface. The search results did not provide specific examples of surface analysis applied to this compound itself, focusing instead on its isolation, structure elucidation, and synthesis.

Computational Chemistry and Theoretical Studies on Scandine

Quantum Chemical Calculations and Density Functional Theory (DFT) for Scandine Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. DFT allows for the calculation of various molecular properties by approximating the complex many-electron wave function through the electron density nih.govhscell.orghscell.orgresearchgate.net. This approach provides a balance between computational cost and accuracy, making it widely applicable to molecules of chemical and biological interest hscell.org.

DFT calculations can shed light on the distribution of electrons within the this compound molecule, the energies of its molecular orbitals, and its potential reactive sites. Concepts derived from DFT, such as electronic chemical potential, hardness, softness, electrophilicity, and nucleophilicity, are valuable indices for predicting and understanding chemical reactivity in organic molecules fda.govnih.govchem960.com. For instance, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is often correlated with a molecule's kinetic stability and chemical reactivity, with a smaller gap generally indicating higher reactivity nih.govsigmaaldrich.com.

While specific detailed DFT studies solely focused on the electronic structure and reactivity of the parent this compound molecule (PubChem CID 12082288) were not extensively detailed in the search results, the application of quantum chemical calculations, including DFT, has been reported in the context of structural elucidation of related monoterpenoid indoles and bisindole alkaloids probes-drugs.orgnih.govscribd.com. These studies often involve calculating properties like Electronic Circular Dichroism (ECD) or Nuclear Magnetic Resonance (NMR) shifts to confirm proposed structures nih.govscribd.com. Model studies exploring synthetic approaches to the this compound core have also utilized computational methods to understand reactivity in cycloaddition reactions nih.gov. The computed properties available for compounds like this compound N-oxide (PubChem CID 102527437) on databases like PubChem, such as XLogP3 and topological polar surface area, are results of computational methods metabolomicsworkbench.org.

Molecular Modeling and Dynamics Simulations of this compound and its Interactions with Biological Macromolecules

Molecular modeling and dynamics simulations are essential computational techniques for studying the three-dimensional structure and dynamic behavior of molecules, particularly in the context of their interactions with biological macromolecules such as proteins and nucleic acids nih.govctdbase.orgnih.gov. Molecular modeling can be used to generate and refine 3D structures of this compound, while molecular dynamics simulations explore how the molecule moves and interacts over time in a simulated environment, providing insights into binding events and conformational changes rna-society.orghscell.orgnih.govnih.gov.

These methods are widely applied in drug discovery and biological research to understand the nature of intermolecular forces, predict binding affinities, and elucidate mechanisms of action ctdbase.org. For example, molecular docking, a common molecular modeling technique, predicts the preferred orientation of a ligand (like this compound) when bound to a protein target nih.govchem960.com. Molecular dynamics simulations can then provide a more dynamic view of this interaction, accounting for the flexibility of both the ligand and the biological macromolecule.

Although the search results highlight the general utility of molecular modeling and dynamics simulations for studying interactions with biological macromolecules, specific detailed studies focusing on this compound's direct interactions with particular protein targets or other biological macromolecules were not prominently featured. However, given that this compound and related alkaloids exhibit biological activities, it is plausible that such computational studies are undertaken to understand their mechanisms at a molecular level. The mention of molecular networking in conjunction with the biological activities of this compound-type bisindole alkaloids suggests an interest in understanding their biological roles, where molecular modeling could play a supportive role probes-drugs.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity Trends in this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the structural properties of a set of compounds and their biological activities. By developing mathematical models, QSAR aims to predict the activity of new or untested compounds based on their molecular descriptors, thereby guiding the design and synthesis of analogues with improved properties.

QSAR studies involve calculating various molecular descriptors that capture different aspects of a molecule's structure, such as electronic, steric, and lipophilic properties. These descriptors are then used to build a predictive model using statistical methods. The resulting QSAR models can identify the key structural features that are important for biological activity and predict the activity of compounds before they are synthesized and tested experimentally.

The search results indicate that QSAR and receptor-based methods have been considered in the context of this compound. While specific QSAR models developed explicitly for this compound analogues were not detailed, the application of QSAR to other natural product analogues, such as tubulysin (B8622420) and majusculamide D derivatives, demonstrates its relevance in understanding structure-activity relationships within complex chemical series. The use of QSAR to predict activity trends in analogues is a standard practice in medicinal chemistry and natural product research.

In Silico Prediction and Validation of Biological Interactions and Pharmacological Mechanisms

In silico methods encompass a broad range of computational techniques used to predict and validate biological interactions and pharmacological mechanisms. These methods leverage computational power to analyze biological data, model molecular events, and simulate biological processes. Techniques such as molecular docking, molecular dynamics simulations, network pharmacology, and cheminformatics play crucial roles in this domain nih.govchem960.comctdbase.org.

In silico approaches can be used to predict potential biological targets of this compound by screening against databases of protein structures, to model the binding of this compound to its targets, and to simulate the downstream effects of these interactions. Network pharmacology, for instance, can help to identify the complex interplay between a compound and multiple biological pathways.

While the search results mention the biological activities of this compound-type alkaloids and the application of in silico methods for predicting biological interactions and pharmacological mechanisms in general nih.govchem960.comprobes-drugs.orgnih.govctdbase.org, specific detailed in silico studies on the pharmacological mechanisms of this compound were not provided. The listing of 10-hydroxy-scandine (PubChem CID 12082289) as "drug sensitive" in the VIRBase database suggests that some form of biological evaluation has been conducted, which could potentially be complemented by in silico studies to understand the underlying mechanisms fda.gov.

Computer-Assisted Structure Elucidation (CASE) Algorithms for Novel this compound-Type Compounds

Computer-Assisted Structure Elucidation (CASE) algorithms are computational tools designed to assist chemists in determining the chemical structures of unknown compounds, primarily based on spectroscopic data, such as NMR and mass spectrometry. CASE systems are particularly valuable for the structure elucidation of complex natural products, where traditional manual interpretation of spectroscopic data can be challenging and prone to errors.

CASE algorithms work by generating possible chemical structures that are consistent with the input spectroscopic data and molecular formula. Advanced CASE systems can utilize 1D and 2D NMR data, including COSY, HMBC, and NOESY correlations, to construct molecular connectivity diagrams and propose candidate structures scribd.com. Theoretical calculations, such as DFT, can be integrated into CASE workflows to predict spectroscopic parameters (e.g., NMR shifts) for candidate structures, helping to rank possibilities and validate the proposed structure scribd.com.

The search results indicate the application of CASE algorithms in the structural characterization of natural products, including alkaloids. The structure elucidation of new alkaloids, such as Alstoschoquinoline A from Alstonia scholaris and this compound Z from Uncaria laevigata, has involved the use of spectroscopic techniques often complemented by computational methods like CASE or quantum chemical calculations. This highlights the utility of CASE algorithms in the discovery and characterization of novel compounds within the broader class of alkaloids, which includes this compound-type structures.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Identification of Critical Research Gaps in Scandine Chemistry and Biology

Current research has established this compound as a monoterpenoid indole (B1671886) alkaloid found in Melodinus species. researchgate.netscirp.org Studies have reported its isolation and structural characterization. researchgate.net Synthetic efforts have focused on constructing its complex core structure, including the tricyclic dihydroquinolinone scaffold, utilizing various methodologies such as intramolecular [3+2] annulation of cyclopropane (B1198618) derivatives. rsc.orgnih.gov this compound has been investigated for potential biological activities, including anti-inflammatory and cytotoxic effects. researchgate.net For instance, this compound significantly inhibited the release of β-glucuronidase in one study. nih.gov

Despite these advancements, several critical research gaps remain in the comprehensive understanding of this compound's chemistry and biology. While some biological activities have been noted, a thorough and systematic investigation into the full spectrum of its pharmacological properties and underlying mechanisms of action is needed. The limited availability of this compound from natural sources and the complexity of its synthesis present challenges for extensive biological evaluation and further chemical modification. researchgate.net Furthermore, detailed structure-activity relationship studies are scarce, hindering the rational design of this compound-inspired analogs with potentially enhanced efficacy or altered properties. There is also a need for more efficient and scalable synthetic routes to make this compound and its derivatives more accessible for research. researchgate.net

Emerging Methodologies and Technological Advancements Applicable to this compound Research

Several emerging methodologies and technological advancements can be applied to address the research gaps in this compound chemistry and biology.

In the realm of synthesis, advancements in catalytic methods, such as asymmetric catalysis and photocatalysis, could offer more efficient, selective, and environmentally friendly routes to this compound and its analogs. mdpi.com Flow chemistry techniques could also facilitate scalable synthesis.

For structural elucidation and analysis, hyphenated techniques combining chromatography with advanced spectroscopy (e.g., LC-MS/MS, GC-MS) and high-resolution mass spectrometry (HRESIMS) can aid in the identification and characterization of this compound and related alkaloids, even in complex biological matrices. researchgate.net

In biological investigations, high-throughput screening (HTS) methodologies can be employed to rapidly assess the biological activities of this compound against a wider range of targets and disease models. researchgate.net Advances in cellular and molecular biology techniques, such as gene editing and transcriptomics, can help elucidate the mechanisms of action of this compound at a molecular level. Exploratory data analysis techniques, including advanced visualization and statistical methods, can be applied to complex biological datasets generated from these studies to uncover patterns and generate hypotheses. fiveable.meresearchgate.net

Computational approaches, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can complement experimental studies by providing insights into potential targets, predicting activity, and guiding the design of new compounds. arxiv.org Artificial intelligence and machine learning are also emerging tools for exploring chemical space and generating novel compound structures inspired by natural products like this compound. arxiv.org

Prospective Avenues for this compound-Inspired Compound Development and Exploratory Biological Investigations

The unique structural features of this compound provide a foundation for the development of novel inspired compounds with potentially improved pharmacological profiles. Future research could focus on:

Synthesis of Analogs: Designing and synthesizing simplified or modified this compound analogs to explore the contribution of different parts of the molecule to its biological activity. This could involve altering the substitution patterns on the dihydroquinolinone core or modifying the pendant groups.

Targeted Synthesis: Developing synthetic strategies specifically aimed at generating libraries of compounds based on the this compound scaffold for screening against specific biological targets, such as enzymes involved in inflammatory pathways or proteins crucial for cancer cell survival.

Combination Studies: Investigating the potential synergistic effects of this compound when combined with existing therapeutic agents, particularly in areas where preliminary biological activity has been observed (e.g., inflammation, cytotoxicity).

Exploratory Biological Profiling: Conducting broad exploratory biological investigations to uncover new potential applications of this compound. This could involve screening against neglected tropical diseases, neurological disorders, or metabolic diseases, guided by the structural characteristics of the alkaloid and its natural source. uea.ac.uknps.gov

Biosynthetic Pathway Elucidation: Research into the biosynthetic pathway of this compound in Melodinus species could potentially lead to biotechnological approaches for its production or the generation of novel related compounds through synthetic biology. ub.edu

These prospective avenues, coupled with the application of emerging methodologies, hold promise for unlocking the full potential of this compound as a source of lead compounds for drug discovery and advancing the understanding of its role in nature.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize Scandine derivatives with high stereochemical purity?

  • Methodological Answer : Begin with a systematic review of existing synthetic pathways for alkaloids like this compound, focusing on chiral resolution techniques . Optimize reaction conditions (temperature, solvent, catalysts) using factorial design experiments to isolate intermediates. Employ nuclear magnetic resonance (NMR) and X-ray crystallography for stereochemical validation .
  • Example Table :

ParameterTested RangeOptimal Condition
Temperature (°C)25–8060
SolventEthanol, DCM, THFTHF
Catalyst Loading1–5 mol%3 mol%

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

  • Methodological Answer : Combine UV-Vis spectroscopy for preliminary functional group identification, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and 2D NMR (COSY, HSQC) for elucidating connectivity and stereochemistry. Cross-reference data with computational models (DFT calculations) to resolve ambiguities .

Q. How should a literature review on this compound’s bioactivity be structured to identify research gaps?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews :

Define inclusion/exclusion criteria (e.g., studies published post-2000, in vitro and in vivo data).

Use databases like PubMed and SciFinder with keywords: “this compound,” “alkaloid bioactivity,” “mechanism of action.”

Map trends using tools like VOSviewer to visualize understudied areas (e.g., neuropharmacological effects).

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties of this compound (e.g., solubility, stability) be resolved?

  • Methodological Answer :

  • Step 1 : Conduct meta-analysis of existing data, noting measurement conditions (pH, solvent, instrumentation) .
  • Step 2 : Replicate experiments under standardized protocols (e.g., IUPAC guidelines) .
  • Step 3 : Use multivariate regression to identify confounding variables (e.g., impurities in commercial samples) .
    • Example Framework :
     Data Conflict Resolution Pathway:  
     Literature Survey → Hypothesis Generation → Controlled Replication → Statistical Validation  

Q. What strategies optimize the enantioselective synthesis of this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Employ asymmetric catalysis (e.g., chiral oxazaborolidines) and monitor enantiomeric excess (ee) via chiral HPLC .
  • Use DoE (Design of Experiments) to screen ligands and substrates, prioritizing variables with Pareto analysis .
  • Validate biological activity through in silico docking (AutoDock Vina) followed by in vitro assays .

Q. How can computational models predict this compound’s interactions with biological targets (e.g., receptors, enzymes)?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding affinities using AMBER or GROMACS, incorporating solvent effects .
  • Machine Learning : Train models on alkaloid-target interaction datasets (ChEMBL, BindingDB) to predict novel targets .
  • Validation : Compare computational results with SPR (Surface Plasmon Resonance) binding assays .

Methodological Guidance for Data Analysis and Reporting

Q. What statistical approaches address variability in this compound’s pharmacological assay results?

  • Methodological Answer :

  • Apply ANOVA for multi-group comparisons, followed by Tukey’s post-hoc test .
  • Use Bland-Altman plots to assess inter-lab reproducibility .
  • Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

Q. How should researchers document negative or inconclusive results in this compound studies?

  • Methodological Answer :

  • Follow the "MIAME" (Minimum Information About a Microarray Experiment) standard for metadata .
  • Publish in repositories like Zenodo or Figshare with detailed protocols to aid future meta-analyses .

Tables for Reference

Table 1 : Key Parameters for this compound Synthesis Optimization

VariableImpact on Yield (%)Optimal Value
Reaction Time (h)15–3024
pH6.5–8.07.2
Substrate Ratio1:1.2–1:1.51:1.3

Table 2 : Common Pitfalls in this compound Research and Solutions

PitfallSolution
Inconsistent NMR PeaksUse deuterated solvents; calibrate shims
Low ee in CatalysisScreen chiral auxiliaries systematically

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.